(2R)-4-carbamoyl-2-dodecanamidobutanoic acid
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Overview
Description
(2R)-4-carbamoyl-2-dodecanamidobutanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamoyl group, a dodecanamide chain, and a butanoic acid backbone. Its molecular formula is C16H30N2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-carbamoyl-2-dodecanamidobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dodecanamide chain: This can be achieved by reacting dodecanoic acid with ammonia or an amine under appropriate conditions to form dodecanamide.
Introduction of the carbamoyl group: The carbamoyl group can be introduced by reacting the intermediate with a suitable carbamoylating agent, such as phosgene or carbonyldiimidazole.
Formation of the butanoic acid backbone: The final step involves the coupling of the intermediate with a butanoic acid derivative, such as 2-bromobutanoic acid, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-carbamoyl-2-dodecanamidobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-4-carbamoyl-2-dodecanamidobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in biochemical pathways and as a probe for understanding enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals, surfactants, and polymers.
Mechanism of Action
The mechanism of action of (2R)-4-carbamoyl-2-dodecanamidobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating receptor activity: Interacting with cell surface or intracellular receptors to influence cellular signaling.
Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-4-methoxy-4-oxobutanoic acid: Shares a similar butanoic acid backbone but differs in the presence of an amino and methoxy group.
Dodecanamide: Contains the dodecanamide chain but lacks the carbamoyl and butanoic acid groups.
Uniqueness
(2R)-4-carbamoyl-2-dodecanamidobutanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(2R)-5-amino-2-(dodecanoylamino)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O4/c1-2-3-4-5-6-7-8-9-10-11-16(21)19-14(17(22)23)12-13-15(18)20/h14H,2-13H2,1H3,(H2,18,20)(H,19,21)(H,22,23)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMCNVFGYLZLGM-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@H](CCC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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